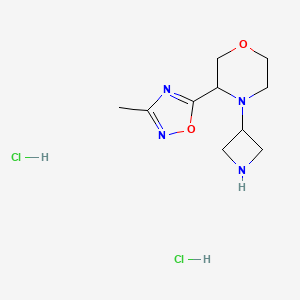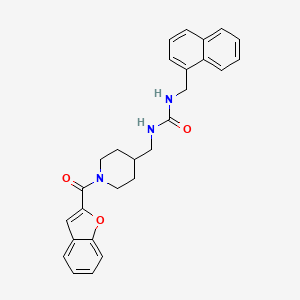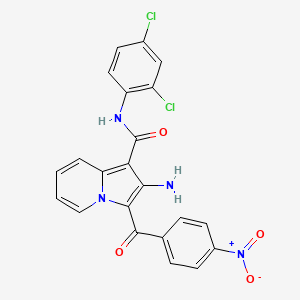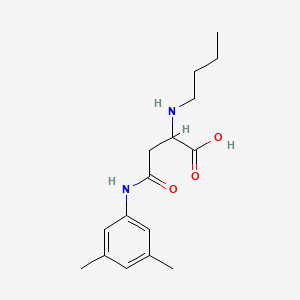
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride inhibits mTOR kinase by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways that regulate cell growth and metabolism, such as the PI3K/Akt/mTOR pathway. 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride has been shown to inhibit both mTORC1 and mTORC2 signaling, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride has been shown to have a variety of biochemical and physiological effects. For example, 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride has been shown to decrease insulin resistance and improve glucose tolerance in mouse models of diabetes. 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride has also been shown to have neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride in lab experiments is its specificity for mTOR kinase. This allows researchers to study the effects of mTOR inhibition on various cellular processes without the confounding effects of off-target effects. However, one limitation of using 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride is its relatively low potency compared to other mTOR inhibitors, such as rapamycin. This may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride. One area of interest is the development of combination therapies that target both mTOR and other signaling pathways. For example, combining 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride with inhibitors of the PI3K/Akt pathway may lead to synergistic antitumor effects. Another area of interest is the development of more potent mTOR inhibitors that may have greater therapeutic potential than 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride, particularly in the context of diseases such as diabetes and neurodegenerative disorders.
Synthesemethoden
The synthesis of 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride involves several steps, starting with the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with 4-(chloromethyl)azetidine hydrochloride to form 4-(azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine. This compound is then treated with hydrochloric acid to form the dihydrochloride salt of 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride. The overall yield of this synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride inhibits mTORC1 and mTORC2 signaling, leading to decreased cell proliferation and increased apoptosis in a variety of cancer cell lines. In vivo studies have demonstrated that 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride has antitumor activity in xenograft models of various cancers, including breast, prostate, and lung cancer. 4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride has also been shown to have potential therapeutic effects in other diseases, such as diabetes and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-7-12-10(16-13-7)9-6-15-3-2-14(9)8-4-11-5-8;;/h8-9,11H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBFTDUSWMZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COCCN2C3CNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine](/img/structure/B2838737.png)

![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride](/img/structure/B2838740.png)
![N-[3-[[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B2838742.png)
![3-cyclopentyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2838743.png)
![Methyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2838744.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2838745.png)



![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/no-structure.png)

![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)